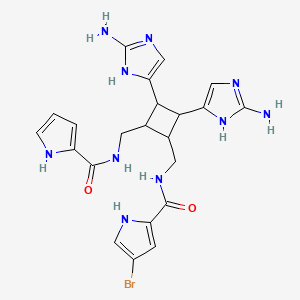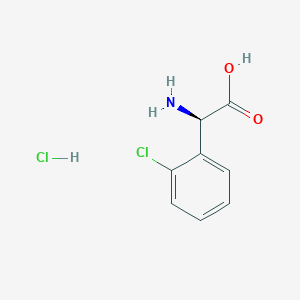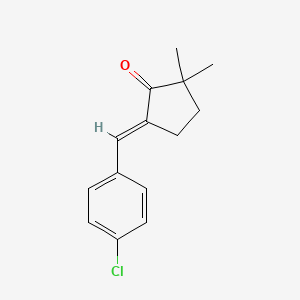![molecular formula C20H21NO4 B12336720 Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- (9CI) is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring. This specific compound features multiple methoxy groups and a deuterated methoxy group, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives often involves several key methods:
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to form isoquinolines.
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives in the presence of dehydrating agents like phosphorus oxychloride.
Pictet-Spengler Reaction: This method involves the condensation of β-arylethylamines with aldehydes, followed by cyclization in the presence of acids.
Industrial Production Methods
Industrial production of isoquinoline derivatives typically involves the extraction from coal tar or the use of catalytic processes to achieve high yields. The methods mentioned above can be scaled up for industrial applications, with modifications to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline derivatives, including Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-, undergo various chemical reactions:
Reduction: Catalytic hydrogenation can reduce isoquinolines to tetrahydroisoquinolines.
Substitution: Electrophilic aromatic substitution reactions occur primarily at the 5- and 8-positions of the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in neutral or alkaline conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Strong acids like sulfuric acid for protonation, followed by nucleophiles for substitution.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
Isoquinoline derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoquinoline derivatives involves interaction with various molecular targets and pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes like monoamine oxidase, affecting neurotransmitter levels.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: Isoquinoline derivatives can bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- can be compared with other isoquinoline derivatives:
Isoquinoline: The parent compound, simpler in structure but less specific in its applications.
Papaverine: A naturally occurring isoquinoline alkaloid with vasodilatory properties.
Berberine: Another isoquinoline alkaloid with significant antimicrobial and anti-inflammatory activities.
Conclusion
Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)- is a unique and versatile compound with significant potential in various fields of scientific research and industrial applications. Its complex structure and diverse reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(trideuteriomethoxy)isoquinoline |
InChI |
InChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3/i4D3 |
InChI Key |
XQYZDYMELSJDRZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)
![ethyl 2-ethoxy-3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12336656.png)


![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)







![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
